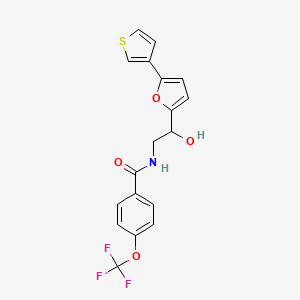

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

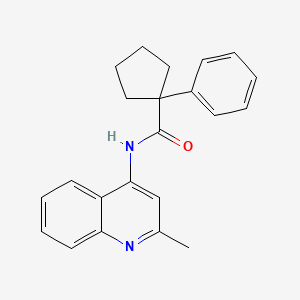

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a multifaceted molecule that may exhibit a range of biological activities due to its structural complexity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid hydrazides with various aldehydes, as seen in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides . This process may be similar for the synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, where a furan and thiophene-based aldehyde could be condensed with a suitable hydrazide precursor.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, as demonstrated by the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The same methods could be applied to determine the crystal structure of the subject compound, which would likely crystallize in a specific system and exhibit unique lattice constants.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and reactions with benzaldehyde in the presence of sodium ethanolate . The subject compound may also participate in similar reactions, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and molecular electrostatic potential (MEP) surface maps, can be calculated using density functional theory (DFT) . These properties are crucial for understanding the chemical reactivity and potential biological activities of the compounds. The antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test , which could also be relevant for the subject compound.

Relevant Case Studies

Case studies involving similar compounds, such as the study of polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, have shown that crystal habitus can significantly affect biological properties like analgesic activity and toxicity . This suggests that different crystal forms of the subject compound could also exhibit varying biological effects, which would be an important consideration in its development as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Estrogen Receptor Affinity and Cytostatic Activity Compounds with thiophene and furan moieties have been studied for their estrogen receptor affinity and specific cytostatic activity against mammary tumor cells. For example, derivatives of 2-(4-hydroxyphenyl)benzo[b]furans showed significant receptor affinity and inhibited the growth of hormone-sensitive human MCF-7 mammary tumor cells, suggesting a potential application in cancer treatment (Erber, Ringshandl, & von Angerer, 1991).

Electrochromic Conducting Polymers Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers have been synthesized and polymerized to form electroactive polymers with low redox switching potentials. These materials exhibit potential applications in electrochromic devices and other electronic applications, showcasing the versatility of thiophene-based compounds in materials science (Sotzing, Reynolds, & Steel, 1996).

Synthesis and Biological Evaluation of Derivatives Further research has been conducted on synthesizing and evaluating the biological activities of thiophene and furan derivatives, such as their antiurease, antibacterial, and antioxidant activities. These studies highlight the potential of thiophene and furan derivatives in developing new pharmaceuticals and biochemical tools (Sokmen et al., 2014).

Dye-Sensitized Solar Cells Phenothiazine derivatives with thiophene and furan linkers have been synthesized and applied in dye-sensitized solar cells, revealing the impact of these linkers on solar energy conversion efficiency. Such research indicates the potential of incorporating thiophene and furan derivatives into renewable energy technologies (Kim et al., 2011).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(25-16)12-7-8-27-10-12/h1-8,10,14,23H,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHYHXTWEOWEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)